6-Chlorothieno[2,3-b]pyridine
Overview
Description
6-Chlorothieno[2,3-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family. It is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a chlorine atom attached at the sixth position.
Mechanism of Action
Target of Action
This compound belongs to the class of heterocyclic compounds, which are known to interact with a wide range of biological targets
Mode of Action
Heterocyclic compounds like 6-chlorothieno[2,3-b]pyridine are known to interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, and covalent modification .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown The effects would depend on the specific targets and pathways that the compound interacts with
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors could include pH, temperature, presence of other molecules, and cellular environment. More research is needed to understand how these factors affect the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorothieno[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-acetamidothiophene with phosphoryl chloride and dimethylformamide. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thienopyridine structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Chlorothieno[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothienopyridine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
6-Chlorothieno[2,3-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound is used in the synthesis of advanced materials, including organic semiconductors and conductive polymers.
Biological Studies: It serves as a tool in studying various biological processes and pathways, given its ability to interact with specific molecular targets.
Comparison with Similar Compounds
Thieno[2,3-b]pyridine: Lacks the chlorine atom at the sixth position.
6-Bromothieno[2,3-b]pyridine: Similar structure but with a bromine atom instead of chlorine.
Thieno[3,2-b]pyridine: Different ring fusion pattern.
Uniqueness: 6-Chlorothieno[2,3-b]pyridine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new derivatives with potentially enhanced properties .
Properties
IUPAC Name |
6-chlorothieno[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-6-2-1-5-3-4-10-7(5)9-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLJMPADHWBVBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CS2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469791 | |
Record name | 6-Chlorothieno[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62226-18-0 | |
Record name | 6-Chlorothieno[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62226-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chlorothieno[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chlorothieno[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-Chlorothieno[2,3-b]pyridine in the synthesis of 6-(γ-Diethylaminopropylamino)thieno[2,3-b]pyridine?
A1: this compound serves as the starting material in the synthesis of 6-(γ-Diethylaminopropylamino)thieno[2,3-b]pyridine. The research paper describes a copper-promoted aminodechlorination reaction where the chlorine atom in this compound is replaced by a γ-diethylaminopropylamino group, resulting in the desired product [].
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